2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Propriétés
IUPAC Name |
2-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-10-5-7-11(8-6-10)22-14(20-21-16(22)24)9-19-15(23)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUIGIZJFCVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 358.39 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Research indicates that 2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as a histone deacetylase (HDAC) inhibitor, which has implications in cancer therapy by promoting apoptosis in tumor cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is linked to the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The presence of the triazole moiety may contribute to anti-inflammatory properties by modulating inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that 2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | HDAC inhibition |
| MCF7 | 2.50 | Apoptosis induction |
| A549 | 3.00 | Cell cycle arrest |
In Vivo Studies
In vivo studies involving xenograft models have shown that the compound can inhibit tumor growth significantly compared to control groups. For instance:
- Tumor Growth Inhibition (TGI) : In a study involving HepG2 xenografts, the compound exhibited a TGI of 48.89%, indicating its potential as an effective anticancer agent .
Case Studies
-
Case Study on Hepatocellular Carcinoma :
A recent study investigated the effects of 2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide on HepG2 cells. Results indicated that treatment led to significant apoptosis and G2/M phase arrest in the cell cycle. -
Antimicrobial Efficacy :
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations lower than those typically required for conventional antibiotics.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide ()
- Key Differences: Replaces the 4-fluorophenyl group with an amino substituent. Substitutes 2-fluorobenzamide with 4-methylbenzamide.
- The methyl group in benzamide reduces steric hindrance, possibly altering binding affinity in biological targets.
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()
- Key Differences :
- Incorporates a pyrazole-carbothioamide moiety instead of a benzamide.
- Features a 1,2,3-triazole substituent rather than a 1,2,4-triazole core.
- Impact :
4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione ()
- Key Differences :
- Substitutes the 4-fluorophenyl group with a bromophenyl group.
- Includes a 3,4,5-trimethoxyphenyl substituent.
- Methoxy groups improve solubility but may reduce bioavailability due to increased hydrophilicity.
Physicochemical and Spectral Comparisons
Table 1: Key Spectral and Physical Properties
*LogP values estimated via computational methods.
Key Observations:
- The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives, whereas triazole-thiones (e.g., compounds [7–9]) lack this band due to tautomerization .
- Higher LogP in brominated or fluorinated derivatives (e.g., ) correlates with increased lipophilicity, favoring blood-brain barrier penetration.
Key Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
